molecular formula C8H16ClNO2 B2769099 tert-Butyl 1-aminocyclopropane-1-carboxylate hydrochloride CAS No. 76126-47-1

tert-Butyl 1-aminocyclopropane-1-carboxylate hydrochloride

Cat. No.: B2769099
CAS No.: 76126-47-1
M. Wt: 193.67
InChI Key: PAKRIGJQXUBLET-UHFFFAOYSA-N
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Description

tert-Butyl 1-aminocyclopropane-1-carboxylate hydrochloride is a compound of significant interest in various fields of scientific research This compound is known for its unique structural features, which include a cyclopropane ring fused to an amino acid ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 1-aminocyclopropane-1-carboxylate hydrochloride can be achieved through several methods. One common approach involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another method includes the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates . These reactions typically require specific conditions, such as the presence of a base or a catalyst, and are conducted under controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can enhance the scalability of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 1-aminocyclopropane-1-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Mechanism of Action

The mechanism of action of tert-Butyl 1-aminocyclopropane-1-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. In plants, it acts as a precursor to ethylene, a hormone that regulates various physiological processes . The compound is converted to ethylene by the enzyme ACC oxidase, which catalyzes the final step in the ethylene biosynthesis pathway . In medicinal applications, it may interact with receptors or enzymes to exert its effects, although the exact mechanisms can vary depending on the specific context.

Comparison with Similar Compounds

tert-Butyl 1-aminocyclopropane-1-carboxylate hydrochloride can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their specific applications and mechanisms of action. The unique features of this compound, such as its ester group and hydrochloride salt form, contribute to its distinct properties and uses.

Properties

IUPAC Name

tert-butyl 1-aminocyclopropane-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c1-7(2,3)11-6(10)8(9)4-5-8;/h4-5,9H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAKRIGJQXUBLET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1(CC1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76126-47-1
Record name tert-butyl 1-aminocyclopropane-1-carboxylate hydrochloride
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